Sulfobutyl ether beta-cyclodextrin

Oral Drug Delivery Solubility Enhancement Cyclodextrin Complexation

Formulators face vascular irritation with cosolvent-solubilized injectables. This polyanionic, parenterally safe β-cyclodextrin is the definitive solution. - 10× lower in vivo hemolysis vs. cosolvent formulations (etomidate). - Enables non-irritating subcutaneous delivery, expanding administration routes. - Established non-nephrotoxic profile supports high-dose infusions.

Molecular Formula C50H84Na2O41S2
Molecular Weight 1451.3 g/mol
Cat. No. B11928139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfobutyl ether beta-cyclodextrin
Molecular FormulaC50H84Na2O41S2
Molecular Weight1451.3 g/mol
Structural Identifiers
SMILESC(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2
InChIKeyRGQYVQYXCZODQW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SBE-β-CD Technical Baseline


Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a polyanionic, variably substituted β-cyclodextrin derivative designed as a parenterally safe excipient for solubilizing poorly water-soluble drugs [1]. It is synthesized by the introduction of sulfobutyl ether groups at the 2, 3, and 6 positions of the glucopyranose units of β-cyclodextrin, yielding a sodium salt with high aqueous solubility . SBE-β-CD is recognized by the US FDA as an approved pharmaceutical excipient and is commercially known as Captisol® [1]. Its molecular structure confers unique complexation properties distinct from neutral cyclodextrin derivatives, making it a strategic choice in formulations where both solubility enhancement and parenteral safety are critical.

SBE-β-CD: Why Generic Substitution Fails


Cyclodextrin derivatives are not functionally interchangeable. The specific substitution pattern dictates the charge, cavity size, and binding thermodynamics, directly impacting solubility enhancement, pharmacokinetic behavior, and safety profiles [1]. SBE-β-CD, with its anionic sulfobutyl ether substituents, exhibits fundamentally different complexation mechanisms compared to neutral hydroxypropyl-β-cyclodextrin (HP-β-CD) or parent β-cyclodextrin (β-CD) [2]. This results in quantifiable differences in binding constants, solubility enhancement factors, and in vivo performance for various drug classes, particularly cationic compounds. Selecting a generic cyclodextrin based solely on solubility claims without considering these specific, comparator-driven performance metrics can lead to suboptimal formulation stability, altered pharmacokinetics, or increased toxicological risk. The following quantitative evidence establishes the non-negotiable, data-driven distinctions that justify the preferential selection of SBE-β-CD over its closest analogs.

SBE-β-CD Differentiation Evidence


Amiodarone Solubility Enhancement vs. HP-β-CD

In a direct head-to-head comparison, equimolar concentrations of SBE-β-CD (Captisol) enabled approximately 10-fold higher solubility of the antiarrhythmic drug amiodarone compared to HP-β-CD [1]. The study also demonstrated a higher binding constant for the amiodarone-SBE-β-CD complex, indicating a more stable inclusion complex driven by synergistic ionic and hydrophobic interactions [1].

Oral Drug Delivery Solubility Enhancement Cyclodextrin Complexation

Binding Constant for Neutral Drugs vs. HP-β-CD

A systematic evaluation of drug-cyclodextrin binding revealed that the binding constants for the neutral forms of multiple drugs were consistently greater with SBE-β-CD than with HP-β-CD [1]. While the study did not provide a single quantitative factor, it established a clear trend of superior complexation with the anionic SBE-β-CD for neutral and especially cationic guest molecules, as indicated by higher binding constants [1].

Molecular Recognition Binding Thermodynamics Inclusion Complex Stability

Nebivolol Solubilizing Efficiency vs. β-CD and HP-β-CD

In a comparative phase-solubility study with the antihypertensive drug nebivolol, SBE-β-CD demonstrated a significantly higher binding constant (K1:1 = 2306 M⁻¹) and solubilizing efficiency (42.6) compared to β-CD (K1:1 = 644 M⁻¹, efficiency = 8.2) and HP-β-CD (K1:1 = 654 M⁻¹, efficiency = 15.3) [1]. This represents a 3.6-fold higher binding constant and 2.8-fold greater solubilizing efficiency than HP-β-CD under identical conditions.

Pharmaceutical Formulation Dissolution Enhancement Oral Bioavailability

In Vivo Hemolysis vs. Cosolvent Formulation

In a direct in vivo comparison in dogs, an etomidate formulation using SBE-β-CD (20% w/v) exhibited 10-fold lower hemolysis compared to the commercial cosolvent-based formulation (Amidate) after intravenous administration [1]. Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) were not statistically different between the two formulations, confirming that SBE-β-CD does not alter the drug's therapeutic profile.

Parenteral Drug Delivery Formulation Safety Hemocompatibility

Non-Nephrotoxic Profile vs. β-CD and Methylated CDs

A systematic review of cyclodextrin safety confirms that SBE-β-CD is a non-nephrotoxic derivative, in contrast to the well-documented nephrotoxicity of parent β-CD when administered parenterally [1]. In vitro studies further demonstrated that SBE-β-CD exhibits significantly lower cytotoxicity compared to methylated derivatives like M-β-CD and DM-β-CD, as assessed by cell viability and membrane damage in HEK293A kidney cells [2].

Excipient Safety Nephrotoxicity Parenteral Formulations

SBE-β-CD Key Application Scenarios


Parenteral Formulation with Hemocompatibility

SBE-β-CD is the excipient of choice for developing injectable formulations of poorly water-soluble drugs, particularly when hemolysis is a concern. The 10-fold reduction in in vivo hemolysis demonstrated for etomidate compared to a cosolvent-based formulation [1] makes it superior for intravenous and subcutaneous administration. This is critical for drugs requiring chronic dosing or those where injection site reactions are problematic. The data supports its use in developing new chemical entities intended for parenteral delivery, where minimizing vascular irritation is a key development goal.

High-Load Oral Dosage Forms for BCS II/IV Drugs

For oral development candidates with poor aqueous solubility, SBE-β-CD offers a quantifiable advantage in solubility enhancement, particularly for cationic and neutral molecules. The 10-fold higher solubility for amiodarone [2] and the 2.8-fold higher solubilizing efficiency for nebivolol compared to HP-β-CD [3] demonstrate that a lower mass of excipient is needed to achieve a target drug load. This is especially valuable for high-dose drugs or when developing patient-friendly, smaller tablet or capsule sizes. The enhanced binding constant also suggests improved stability of the complex in the GI tract, potentially mitigating food effects and reducing variability in oral absorption.

Excipient for Nephrotoxic-Sensitive Parenterals

SBE-β-CD's established non-nephrotoxic profile [4] and low cytotoxicity [5] make it the safest β-cyclodextrin derivative for parenteral use, especially for drugs with known or potential renal liabilities. It is the preferred option when developing high-dose intravenous infusions, where the total cyclodextrin exposure could otherwise pose a safety risk. The data supports its selection in early-stage formulation screening for any drug candidate where renal safety is a primary concern, effectively de-risking the development program and providing a clearer path to regulatory approval.

Subcutaneous & Intramuscular Delivery of Poorly Soluble Compounds

The improved safety profile of SBE-β-CD directly enables alternative routes of administration that are not feasible with other solubilizers. For etomidate, the SBE-β-CD formulation was well tolerated via subcutaneous injection, whereas the cosolvent-based commercial product could not be given by this route due to severe irritation [6]. This capability unlocks the potential for patient-friendly, self-administered subcutaneous formulations for a wide range of poorly soluble therapeutics, improving patient compliance and expanding market opportunities.

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